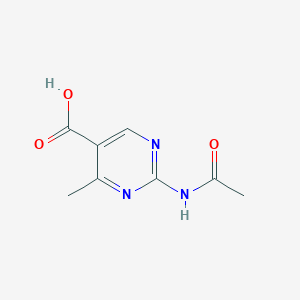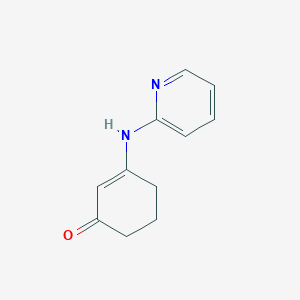
3-(Pyridin-2-ylamino)cyclohex-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-ylamino)cyclohex-2-enone is a heterocyclic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a cyclohexenone moiety. It is commonly used as a building block in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylamino)cyclohex-2-enone typically involves the reaction of a β-ketoester or 1,3-diketone with an aromatic amine under solvent-free conditions. A cobalt catalyst is often used to facilitate the reaction. The general procedure includes stirring the reaction mixture at room temperature for about 30 minutes, followed by extraction with ethyl acetate and purification by silica gel flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the laboratory-scale synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-2-ylamino)cyclohex-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Pyridin-2-ylamino)cyclohex-2-enone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-2-ylamino)cyclohex-2-enone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine and cyclohexenone moieties. These interactions can modulate biological pathways and result in the observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-3-ylamino)cyclohex-2-enone: Similar structure but with the pyridine ring attached at the 3-position.
3-(Pyridin-4-ylamino)cyclohex-2-enone: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
3-(Pyridin-2-ylamino)cyclohex-2-enone is unique due to the specific positioning of the pyridine ring at the 2-position, which can influence its reactivity and biological activity compared to its isomers .
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
3-(pyridin-2-ylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H12N2O/c14-10-5-3-4-9(8-10)13-11-6-1-2-7-12-11/h1-2,6-8H,3-5H2,(H,12,13) |
Clave InChI |
XZSGWPQKENXRQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC(=O)C1)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)
![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
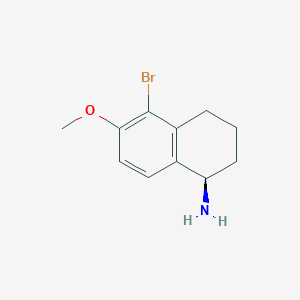
![4-(4-Chlorophenyl)dibenzo[b,d]furan](/img/structure/B13094501.png)
![[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate](/img/structure/B13094504.png)
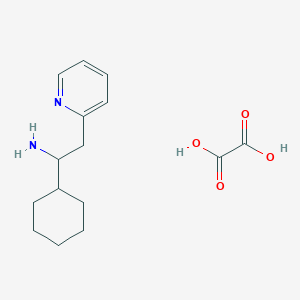
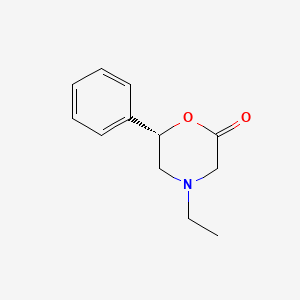


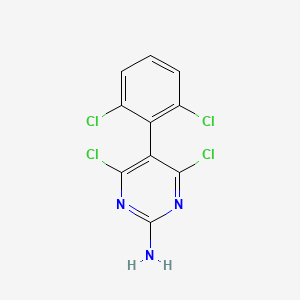
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)

